4-Hexylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a hexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Hexyl Substitution: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the hexyl group.
Carboxylation: The final step involves the carboxylation of the hexyl-substituted cyclohexene using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hexylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products
Oxidation: Formation of hexylcyclohexanone or hexylcyclohexanol.
Reduction: Formation of hexylcyclohexanol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent used.
Scientific Research Applications
4-Hexylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hexylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Similar structure but lacks the hexyl group.
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but has a methyl group instead of a hexyl group.
Uniqueness
4-Hexylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89057-69-2 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7,12H,2-6,8-10H2,1H3,(H,14,15) |
InChI Key |
HZTGQZIYMPBWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.